Enhanced Acidic pH Solubility Relative to the Structurally Proximate Analog (Ra)-10
Mcl-1 Inhibitor 15 demonstrates dramatically improved solubility at acidic pH (580 μM at pH 2) compared to its close structural analog (Ra)-10, which exhibits solubility below the detection limit (<0.020 μM) under identical conditions. This difference is attributed to the insertion of a 2-morpholinoethyl side chain in compound (Ra)-15 [1]. Both compounds display high solubility at neutral pH (580 μM for (Ra)-15 vs. 580 μM for (Ra)-10 at pH 7).
| Evidence Dimension | Thermodynamic solubility at pH 2.0 |
|---|---|
| Target Compound Data | 580 μM |
| Comparator Or Baseline | Compound (Ra)-10: <0.020 μM |
| Quantified Difference | >29,000-fold improvement in measured solubility |
| Conditions | Phosphate buffer at pH 2.0; thermodynamic solubility measurement |
Why This Matters
Superior acidic solubility expands the feasible formulation space for oral administration and improves batch-to-batch consistency in biological assays.
- [1] Demin S, et al. Macrocyclic Carbon-Linked Pyrazoles As Novel Inhibitors of MCL-1. ACS Med Chem Lett. 2023;14(7):955-961. (Table 3) View Source
